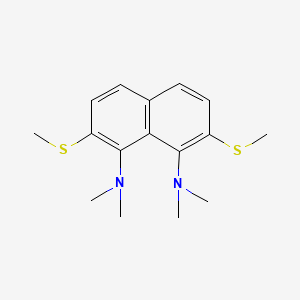
1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes two methylthio groups and four methyl groups attached to the nitrogen atoms of the naphthalenediamine core. This compound is known for its strong basic properties and is often used in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,8-naphthalenediamine as the core structure.
Methylation: The nitrogen atoms are methylated using methyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- has diverse applications in scientific research:
Chemistry: Used as a strong base in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- involves its interaction with molecular targets through its basic and nucleophilic properties. It can form stable complexes with metal ions and act as a proton sponge, effectively neutralizing acidic environments. The compound’s methylthio groups also contribute to its reactivity, enabling it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and similar structure.
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: Another compound with high basicity and similar applications.
Uniqueness
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- is unique due to the presence of both methylthio and methyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to act as a strong base and nucleophile makes it valuable in various research and industrial applications.
Properties
CAS No. |
651738-69-1 |
|---|---|
Molecular Formula |
C16H22N2S2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-N,1-N,8-N,8-N-tetramethyl-2,7-bis(methylsulfanyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C16H22N2S2/c1-17(2)15-12(19-5)9-7-11-8-10-13(20-6)16(14(11)15)18(3)4/h7-10H,1-6H3 |
InChI Key |
AXXVYTSSSSTIRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC2=C1C(=C(C=C2)SC)N(C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


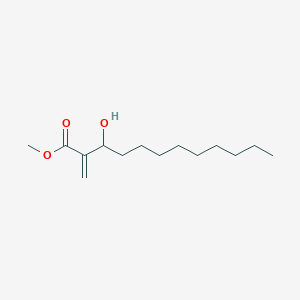
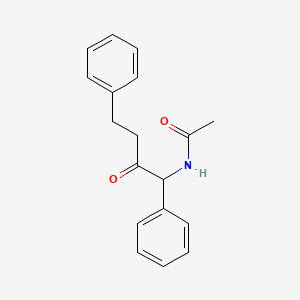
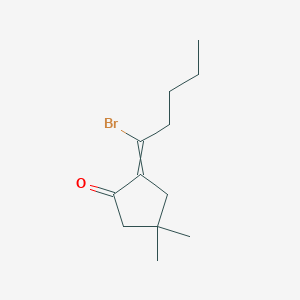
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)
![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)
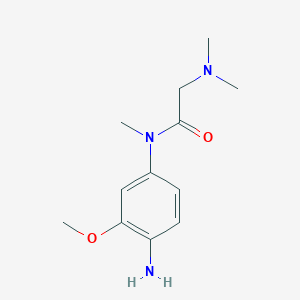
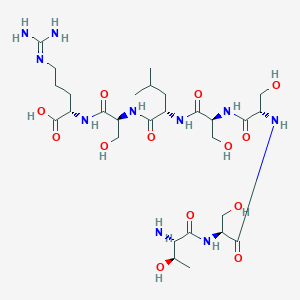
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
